Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is an organic compound that contains a borate functional group . It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is obtained by a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been solved using direct methods and refined by the full-matrix least-squares procedure on F2 for all data .Chemical Reactions Analysis
Compounds with a borate functional group, like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, are used in various chemical reactions. They can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a significant role in the field of synthetic chemistry. It is a key intermediate in the synthesis of various organic compounds. For instance, it is used in the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one, a compound that is transformed into a novel building block for further chemical reactions (Pomeisl, Kvíčala, & Paleta, 2006). Similarly, it is involved in the production of peptidyl 2,2-difluoro-3-aminopropionates, which have potential applications as proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
Structural and Vibrational Studies
Recent research has focused on understanding the molecular structure and vibrational properties of compounds related to this compound. Studies using spectroscopy, X-ray diffraction, and DFT calculations have been conducted to analyze the molecular conformations and vibrational characteristics of these compounds, enhancing our understanding of their chemical behavior (Wu, Chen, Chen, & Zhou, 2021).
Applications in Polymer Chemistry
In the realm of polymer chemistry, this compound is utilized as an intermediate in the synthesis of novel polymeric materials. For example, it is used in the formation of aliphatic polycarbonate esters and in the synthesis of pendent carbonate ester groups, which have implications for the development of biodegradable polymers (Ben-Shaba & Domb, 2006).
Role in Catalysis
This compound also finds application in catalysis. It acts as an important intermediate in the synthesis of catalysts used for polymerization. Its role in enhancing the effectiveness and stereoregularity of catalytic systems has been a subject of study, demonstrating its significance in the field of materials science and industrial chemistry (Sacchi, Tritto, Shan, Mendichi, & Noristi, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-6-19-13(18)12-10(8-7-9-11(12)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXVIBBNVOTTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585992 | |
Record name | Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025708-01-3 | |
Record name | Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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